molecular formula C19H18N4O B2691335 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile CAS No. 477535-51-6

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

Cat. No. B2691335
CAS RN: 477535-51-6
M. Wt: 318.38
InChI Key: AAFQLUSMGWDCNR-WYMLVPIESA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Chemical Reactivity and Synthesis

The furan nucleus in benzimidazoles, including derivatives similar to "(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile," has been studied for its reactivity. For example, furan nuclei become unstable under the action of mineral acids when the halogen atom is replaced by a secondary amine residue. This reactivity was explored in the synthesis of y(1-alkyl-2-benzimidazolyl)-γ-oxobutyric acids from 1-alkyl-2-(5'-piperidino-2'-furyl)benzimidazoles, indicating the compound's utility in generating novel chemical structures (Simonov et al., 1970).

Antibacterial Activities

Derivatives of benzimidazoles, including those with piperidinyl substituents, have been synthesized and evaluated for their antibacterial activities. Compounds in this category have shown to inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs), effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new classes of antibacterial agents (He et al., 2003).

Neuroleptic Activity

The neuroleptic (antipsychotic) activity of benzimidazole derivatives, including those with piperidinyl groups, has been explored. These compounds were evaluated for their potential in treating psychiatric disorders by assessing their activity in neuroleptic assays. For instance, 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles have been synthesized and showed promising results in climbing mice assays and inhibition of [3H]spiroperidol binding, indicating their potential as antipsychotic drugs (Strupczewski et al., 1985).

Anti-inflammatory Potential

Benzimidazole-2-thione derivatives, including those with piperazine substituents, are known for their broad spectrum of biological activities, notably anti-inflammatory effects. The synthesis and evaluation of these compounds involve molecular docking experiments against cox-2 enzyme, revealing significant binding interactions. These derivatives were tested in vivo, showing promising anti-inflammatory activity, which underscores their potential for therapeutic applications (Ganji & Agrawal, 2020).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized for potential application as DNA-specific fluorescent probes. Their structural and spectroscopic characterization suggests significant potential in bioanalytical applications, particularly in detecting and studying DNA interactions (Perin et al., 2011).

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-13-14(19-21-16-6-2-3-7-17(16)22-19)12-15-8-9-18(24-15)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFQLUSMGWDCNR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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